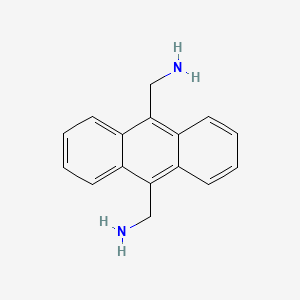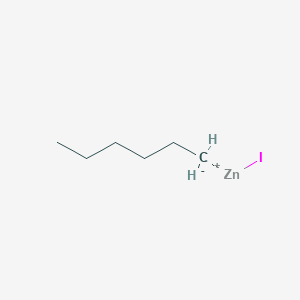
4-(Methoxycarbonyl)phenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C₈H₇IO₂Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
準備方法
Synthetic Routes and Reaction Conditions
4-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of 4-(methoxycarbonyl)phenyl iodide with zinc powder in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(Methoxycarbonyl)phenyl iodide+Zn→4-(Methoxycarbonyl)phenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then purified and stored under appropriate conditions to maintain its stability .
化学反応の分析
Types of Reactions
4-(Methoxycarbonyl)phenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reacting with reducing agents to form alcohols or hydrocarbons.
Substitution: Reacting with electrophiles to replace the zinc moiety with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and THF as the solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Hydrocarbons: Formed through reduction reactions.
Carbonyl Compounds: Formed through oxidation reactions.
科学的研究の応用
4-(Methoxycarbonyl)phenylzinc iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Methoxycarbonyl)phenylzinc iodide in cross-coupling reactions involves the formation of a palladium complex with the zinc reagent. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the zinc reagent, and finally reductive elimination to form the desired product. The key steps are:
Oxidative Addition: Palladium catalyst forms a complex with the halide.
Transmetalation: Transfer of the aryl group from zinc to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
類似化合物との比較
Similar Compounds
- 4-(Ethoxycarbonyl)phenylzinc iodide
- 4-(Acetoxycarbonyl)phenylzinc iodide
- 4-(Benzoyloxycarbonyl)phenylzinc iodide
Uniqueness
4-(Methoxycarbonyl)phenylzinc iodide is unique due to its specific functional group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in organic synthesis .
特性
IUPAC Name |
iodozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHKVPHDLXOMHX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=[C-]C=C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

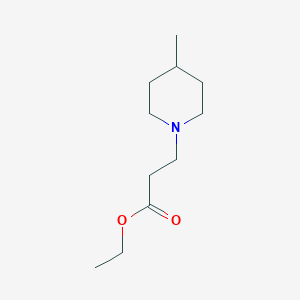


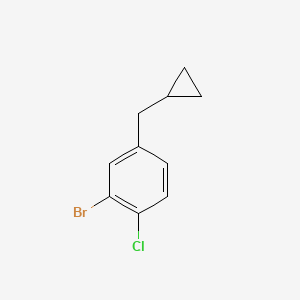

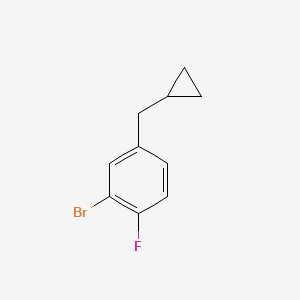
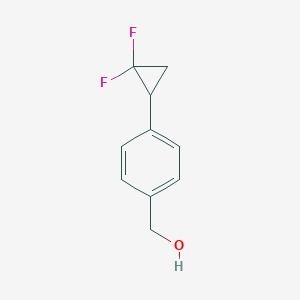

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
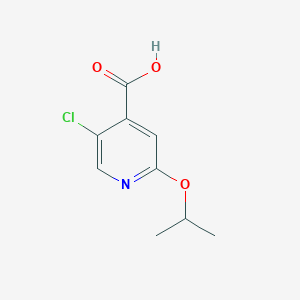
![(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)](/img/structure/B6316396.png)
